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Compound Focus: Eserethol

CAS No.: 469-23-8

Cat. No.: S784621

Estetrol (E4) is a natural estrogen produced by the human fetal liver during pregnancy [1]. It is the estrogenic
component of recently approved combined oral contraceptives (COCs) and is under development for
menopausal hormone therapy (MHT) and other potential applications [1] [2] [3]. Its unique structure and

action differentiate it from other estrogens.

The table below summarizes its core pharmacological properties:

Property Description

Chemical Natural estrogen with four hydroxyl groups (C18H2404) [1] [3]

Nature

Origin Produced by the human fetal liver; reaches maternal circulation during pregnancy [1]
Receptor Agonist of estrogen receptors (ERa and ERf), with a 4- to 5-fold preference for ERa
Binding [3]

Metabolism Undergoes minimal metabolism via cytochrome P450 enzymes; primarily conjugated

via glucuronidation and sulfation to form inactive metabolites [1] [3]

Half-Life Approximately 28 hours (range: 18-60 hours) [3]
Key Selective estrogenic activity, primarily stimulating nuclear ERa without activating
Distinction membrane ERa [2]
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Comparative Analysis: Estetrol vs. Other Estrogens

The distinctive pharmacological profile of E4 results in a different benefit-risk ratio compared to other

estrogens used in therapy, such as Estradiol (E2) and Ethinylestradiol (EE).

Feature Estetrol (E4) Ethinylestradiol (EE) Estradiol (E2)

Impact on Low impact [1] [2]. High impact. Strongly Moderate impact, highly

Liver & Minimal change in hepatic ~ stimulates hepatic protein dependent on the route

Hemostasis synthesis of coagulation synthesis, shifting of administration (oral
factors, suggesting lower hemostasis balance towards vs. transdermal) [1].
VTE risk [1]. a prothrombotic state [1].

Impact on Preclinical data suggest Known to increase breast Known to increase

Breast Tissue

Molecular

Mechanism

Metabolic
Pathway

Clinical
Applications

limited proliferative
effects on breast tissue [1]

2.

Selective activation of
nuclear ERa pathway [2].

Phase Il conjugation
(glucuronidation, sulfation)
[1] [3]. Not a substrate for
CYP enzymes [1].

Approved for COCs; in
development for MHT,
prostate cancer, and

neuroprotection [2] [3].

cell proliferation and is
associated with an
increased risk of breast
cancer [1].

Activates both nuclear and
membrane ER pathways [1].

Extensive metabolism via
cytochrome P450 enzymes,
leading to potential drug-
drug interactions [1].

Widely used in COCs.

breast cell proliferation
and is associated with
an increased risk of
breast cancer [1].

Activates both nuclear
and membrane ER
pathways [1].

Metabolism involves
CYP enzymes and
conjugation [1].

Used in MHT and
COCs.

Detailed Experimental Protocols and Clinical Data
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The following methodologies are based on key preclinical and clinical studies that established E4's efficacy

and safety profile.

Protocol 1: Assessment of Hemostatic Parameters

¢ Objective: To evaluate the impact of E4 on liver-derived hemostasis parameters compared to other
estrogens [1].
e Design: Randomized, controlled clinical trials.
¢ Participants: Women of reproductive age and postmenopausal women.
¢ Intervention Groups:
o E4 (various doses) combined with a progestin (e.g., Drospirenone).
o Active comparator: EE (20 pg) combined with Drospirenone.
o Placebo control.
¢ Key Measured Outcomes:
o Plasma levels of coagulation factors (e.g., Factor V, Factor VI, fibrinogen).
o Levels of anticoagulant proteins (e.g., Protein S, antithrombin).
o Global hemostasis assays (e.g., thrombin generation test) [1].
e Data Analysis: Comparison of mean change from baseline in hemostasis parameters between E4-
containing treatments and EE-containing treatments.

Protocol 2: Evaluation of Contraceptive Efficacy and Ovulation
Inhibition

e Objective: To determine the effective dose of E4 for inhibiting ovulation and preventing pregnancy [1].
e Design: Phase Il and Ill clinical trials.
¢ Participants: Healthy premenopausal women with proven ovulatory cycles.
¢ Intervention: Oral administration of E4 (2.5 mg to 20 mg) combined with a progestin for multiple
consecutive cycles.
e Key Measured Outcomes:
o Primary: Inhibition of ovulation, assessed via transvaginal ultrasonography and serum
progesterone levels [1] [2].
o Secondary: Pearl Index (pregnancy rate), cycle control (breakthrough bleeding), and return of
ovulation after treatment discontinuation [1].
o Data Analysis: Calculation of Pearl Index and life-table analysis for pregnancy rates. Assessment of
ovarian activity suppression via hormone levels.
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Mechanism of Action: Estetrol's Sighaling Pathway

Estetrol exerts its effects through a unique, tissue-selective interaction with the Estrogen Receptor alpha

(ERa). The following diagram illustrates this key signaling pathway and its cellular consequences.

l Estetrol (E4) l

Selective Other Estrogens\ Liver & Breast
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This selective mechanism underpins E4's favorable profile: it provides the necessary estrogenic effects in
tissues like bone and vagina (via nuclear ERa) while avoiding unwanted proliferative effects in the liver and

breast that are linked to membrane ERa signaling [1] [2].

Insights for Research and Development

The data indicates that Estetrol represents a significant innovation in estrogen therapy. Its tissue-selective

profile, favorable metabolic pathway, and minimal impact on hemostasis and breast tissue offer a potentially
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improved safety window for hormonal contraception and menopausal treatment [1] [2] [3]. This makes E4 a

compelling candidate for further research into its applications in oncology and neuroprotection.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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